7-Bromo-3-methoxyisoquinoline
Overview
Description
7-Bromo-3-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by the synonyms 7-Bromo-3-methoxy-2-azanaphthalene and Isoquinoline, 7-bromo-3-methoxy .
Synthesis Analysis
The synthesis of this compound can be achieved from 7-Bromo-3-chloroisoquinoline and Sodium Methoxide . The reaction conditions involve heating the mixture in diethylene glycol dimethyl ether at 150°C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 7th carbon of the isoquinoline ring and a methoxy group (-OCH3) attached to the 3rd carbon . The average mass of the molecule is 238.081 Da and the monoisotopic mass is 236.978912 Da .Scientific Research Applications
Synthesis of Bromoisoquinolines : 7-Bromo-3-methoxyisoquinoline is used in the synthesis of bromoisoquinolines and related compounds. For instance, the synthesis of 8-bromoisoquinolines, including this compound derivatives, has been achieved through modifications of established ring synthesis methods (Armengol, Helliwell, & Joule, 2000).
Cytotoxic Evaluation in Cancer Research : Compounds derived from this compound have been evaluated for their cytotoxic activity. A study synthesized various aminoquinones related to marine isoquinolinequinones, including derivatives of this compound, and evaluated their cytotoxic activity against several human cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Antibacterial Activities : Certain derivatives of this compound, such as bisisoquinolinium salts, have shown significant antibacterial activities. This highlights their potential in the development of new antibacterial agents (Collier, Potter, & Taylor, 1953).
Antitumor Activity : Methoxy-indoloisoquinolines, which can be synthesized from this compound derivatives, have demonstrated antitumor activity in vitro. These compounds have been tested for cytostatic activity against leukemia and breast tumor cells (Ambros, Angerer, & Wiegrebe, 1988).
Radiation Sensitization in Breast Cancer : A study investigated the use of a tetrahydroisoquinoline derivative, structurally related to this compound, as a pre-treatment to sensitize breast cancer cells to radiation. This approach showed increased cytotoxicity and DNA damage in cancer cells (Hargrave et al., 2022).
Synthesis of Heterocyclic Compounds : this compound plays a role in the synthesis of various heterocyclic compounds, which are pivotal in drug development and the creation of novel medicinal compounds (Fredriksson & Stone-Elander, 2002).
Safety and Hazards
The safety data sheet for 7-Bromo-3-methoxyisoquinoline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
7-bromo-3-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPCILVZYFPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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